molecular formula C16H21N3O2 B2930361 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-92-1

3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2930361
CAS No.: 1014069-92-1
M. Wt: 287.363
InChI Key: WHDSVVVERXTHAL-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a 3-ethoxy group, a 1-ethyl substituent on the pyrazole ring, and a 4-methylbenzylamide moiety at the 4-position. The ethoxy and ethyl groups may influence lipophilicity and metabolic stability, while the 4-methylbenzyl substituent could enhance target binding via hydrophobic interactions.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-19-11-14(16(18-19)21-5-2)15(20)17-10-13-8-6-12(3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDSVVVERXTHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It can serve as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally and functionally related analogs.

Structural Analogs

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide (Target) C₁₇H₂₂N₃O₂* ~299.4† 3-ethoxy, 1-ethyl, N-(4-methylbenzyl)
3-ethoxy-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide C₁₄H₁₆FN₃O₂ 277.29 3-ethoxy, 1-ethyl, N-(3-fluorophenyl)
4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide C₂₀H₂₀FN₃O₃ 369.4 4-ethoxy, 1-(4-fluorophenyl), N-(4-methoxybenzyl)
1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide C₂₁H₂₀N₄OS 376.48 3-methyl, N-benzothiazolylphenyl

*Hypothetical formula based on structural analysis.
†Estimated based on analogs.

Key Observations :

  • Ethoxy substituents (e.g., in –16) are associated with enhanced metabolic stability compared to methyl or halogen groups .

Functional Analogs in Agrochemicals

Table 2: Antifungal and Herbicidal Pyrazole-4-carboxamides
Compound Name Molecular Formula Key Substituents Activity (Application) Reference
Fluxapyroxad C₁₈H₁₄F₅N₃O 3-(difluoromethyl), N-biphenyl Fungicide (broad-spectrum)
Penthiopyrad C₁₆H₂₀F₃N₃OS 3-(trifluoromethyl), N-thienyl Fungicide (succinate dehydrogenase inhibitor)
Compound 5c (herbicide) C₁₇H₁₅ClF₂N₄O₃ 3-(difluoromethyl), N-(4-chlorophenethyl) Herbicide (90–100% inhibition of Stellaria media)

Comparison with Target Compound :

  • Unlike Fluxapyroxad and Penthiopyrad, the target lacks trifluoromethyl/difluoromethyl groups, which are critical for antifungal activity via enzyme inhibition .

Pharmacologically Active Analogs

Table 3: Anticancer and Antimicrobial Pyrazole-4-carboxamides
Compound Name Molecular Formula Key Substituents Activity (IC₅₀/EC₅₀) Reference
7a (anticancer) C₂₆H₂₁N₅O N-phenyl, 5-(indol-3-yl)methyleneamino Antitumor (nanomolar activity)
4b (antimicrobial) C₁₇H₁₆N₄O N-(4-methylphenyl), 5-amino Antimicrobial (gram-positive bacteria)

Comparison with Target Compound :

Biological Activity

3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that compounds similar to this compound showed inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. In a series of experiments, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with selectivity indices suggesting reduced gastrointestinal toxicity compared to traditional anti-inflammatory drugs like diclofenac .

CompoundCOX-2 Inhibition (%)Selectivity Index
Compound A71%10.5
Compound B65%>189

The mechanism of action involves the inhibition of specific enzymes and receptors. It is hypothesized that the compound interacts with COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, the compound may modulate signal transduction pathways, contributing to its analgesic effects.

Study on Anti-inflammatory Effects

A notable study involved the administration of a series of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant anti-inflammatory effects with an effective dose (ED) comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological evaluations showed minimal damage to gastric tissues, supporting the safety profile of these compounds .

Antimicrobial Efficacy Evaluation

In vitro studies assessing the antimicrobial efficacy of various pyrazole derivatives revealed that some compounds displayed bactericidal activity against resistant strains. The time-kill assays confirmed that these compounds could effectively reduce bacterial counts over time, making them potential candidates for further development in antimicrobial therapies .

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